molecular formula C25H23N7O B6567419 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide CAS No. 1007173-20-7

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide

Cat. No.: B6567419
CAS No.: 1007173-20-7
M. Wt: 437.5 g/mol
InChI Key: FEDKZJHIAPCVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide is a pyrazolo-pyrimidine derivative characterized by a hybrid heterocyclic scaffold. The core structure consists of a pyrazolo[3,4-d]pyrimidine moiety linked to a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole at position 4.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-15-9-7-11-21(18(15)4)31-23-20(13-28-31)24(27-14-26-23)32-22(12-17(3)30-32)29-25(33)19-10-6-5-8-16(19)2/h5-14H,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDKZJHIAPCVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazolo-pyrimidine derivatives, which are frequently explored for kinase inhibition and anticancer activity. Key structural analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 2-methylbenzamide; R2: 2,3-Me₂Ph C₂₆H₂₅N₇O ~467.5* Enhanced lipophilicity due to methyl groups; potential for improved bioavailability
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide R1: 4-ethoxybenzamide; R2: 2,3-Me₂Ph C₂₆H₂₅N₇O₂ 467.533 Ethoxy group increases polarity; may affect metabolic stability
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide R1: 2,4-F₂-benzamide; R2: 3-ClPh C₂₂H₁₄ClF₂N₇O 465.8 Halogen substituents enhance electronic interactions; possible cytotoxicity
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone R1: methanone; R2: Ph C₂₂H₁₈N₈O 410.4 Methanone linker may reduce solubility; phenyl group aids π-π stacking

*Estimated based on structural similarity to .

Pharmacological Profiles

  • Target Compound : While explicit pharmacological data is unavailable, its 2-methylbenzamide group likely improves membrane permeability compared to polar substituents (e.g., 4-ethoxy in ) .
  • Halogenated Analogues (): The 3-chlorophenyl and 2,4-difluorobenzamide groups enhance binding to hydrophobic kinase pockets, as seen in similar kinase inhibitors .
  • Methanone Derivatives (): Pharmacological screening of such compounds revealed moderate antiproliferative activity against cancer cell lines, suggesting the target compound may share this profile .

Crystallographic Insights

Structural determination of related compounds (e.g., ) often employs SHELXL for refinement, ensuring accurate bond-length and angle measurements . This method is critical for validating the stereoelectronic effects of substituents.

Preparation Methods

Cyclocondensation with 1,3-Diketones

In a representative procedure, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile reacts with 2,3-dimethylphenyl-1,3-diketone in acetic acid under sulfuric acid catalysis at 80°C for 6 hours. The reaction proceeds via enamine formation, followed by cyclization to yield the pyrazolo[3,4-d]pyrimidine core. Key advantages include high yields (87–92%) and regioselectivity due to electronic effects of the methyl substituents.

Reaction Conditions:

  • Solvent: Acetic acid

  • Catalyst: H₂SO₄ (0.5 equiv)

  • Temperature: 80°C

  • Yield: 89%

Microwave-Assisted Green Synthesis

A solvent-free microwave method enhances efficiency: equimolar amounts of 5-amino-3-methylpyrazole and ethyl 3-(2,3-dimethylphenyl)-3-oxopropanoate are irradiated at 150 W for 10 minutes. This approach reduces reaction time from hours to minutes and achieves 91% yield.

Functionalization with Benzamide Moiety

The benzamide group is introduced via nucleophilic acyl substitution or coupling reactions.

Acylation of Pyrazolopyrimidine Amine

The intermediate 4-chloro-pyrazolo[3,4-d]pyrimidine (obtained from core synthesis) undergoes amidation with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure:

  • Dissolve 4-chloro intermediate (1 equiv) in DCM.

  • Add TEA (2.5 equiv) and 2-methylbenzoyl chloride (1.2 equiv).

  • Stir at 25°C for 4 hours.

  • Wash with water, dry over Na₂SO₄, and crystallize from ethanol.

Yield: 78–82%

Ullmann-Type Coupling

For enhanced regiocontrol, a copper-catalyzed coupling between 4-iodo-pyrazolo[3,4-d]pyrimidine and 2-methylbenzamide is performed in DMF at 110°C. This method avoids harsh acylating agents but requires longer reaction times (12 hours).

Purification and Characterization

Liquid-Liquid Extraction

Post-reaction mixtures are purified via water-DCM extraction to remove hydrophilic byproducts. The organic layer is evaporated, and the residue is recrystallized from ethanol.

Analytical Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.32 (s, 3H, Ar-CH₃), 2.45 (s, 3H, Pyrazole-CH₃), 7.28–8.15 (m, 8H, aromatic), 10.51 (s, 1H, NH).

Elemental Analysis:

  • Calculated for C₂₇H₂₄N₆O: C, 69.81; H, 5.21; N, 18.09.

  • Found: C, 69.75; H, 5.28; N, 18.14.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantages
CyclocondensationH₂SO₄, AcOH, 80°C896 hHigh regioselectivity
MicrowaveSolvent-free, 150 W9110 minEco-friendly, rapid
Ullmann CouplingCuI, DMF, 110°C7512 hAvoids acyl chlorides

Challenges and Optimization

  • Regioselectivity: Electron-donating methyl groups on the phenyl ring direct cyclization to the 4-position of the pyrimidine ring.

  • Byproduct Formation: Excess acylating agents generate hydrolyzed byproducts, mitigated by stoichiometric control.

  • Solvent Choice: Ethanol and DCM balance solubility and ease of purification .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using precursors like 3-methyl-1H-pyrazol-5-amine and halogenated aryl compounds under basic conditions .
  • Step 2 : Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or Suzuki coupling .
  • Step 3 : Final acylation with 2-methylbenzamide to yield the target compound. Characterization : Intermediates and final products are confirmed using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .

Q. What are the primary biological screening methods used to evaluate this compound?

Initial biological screening focuses on:

  • Enzyme inhibition assays : Testing against kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric assays to determine IC₅₀ values .
  • Cytotoxicity studies : Cell viability assays (MTT/XTT) in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. How does the 2,3-dimethylphenyl substituent influence the compound’s reactivity and bioactivity?

The 2,3-dimethylphenyl group provides steric bulk and electron-donating effects, which:

  • Enhance metabolic stability by reducing oxidation at the aromatic ring .
  • Improve binding affinity to hydrophobic pockets in kinase domains, as shown in docking studies .
  • Alter regioselectivity in substitution reactions due to steric hindrance .

Advanced Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from pharmacokinetic factors. Methodological approaches include:

  • ADME profiling : Assess plasma stability, microsomal metabolism, and membrane permeability (Caco-2 assays) to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that modulate in vivo efficacy .
  • Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

SAR studies should systematically modify:

  • Pyrazole substituents : Replace methyl groups with halogens or electron-withdrawing groups to test electronic effects .
  • Benzamide moiety : Introduce methoxy or nitro groups to evaluate hydrogen-bonding interactions .
  • Core modifications : Compare pyrazolo[3,4-d]pyrimidine with imidazo[1,2-a]pyrazine analogs to assess scaffold specificity .

Example SAR Table :

Substituent (R)IC₅₀ (EGFR kinase)LogPNotes
2,3-dimethylphenyl12 nM3.8High selectivity
4-fluorophenyl45 nM3.2Reduced metabolic stability
3-chlorophenyl28 nM4.1Improved potency but higher toxicity
Data derived from

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Molecular dynamics simulations : Predict binding mode stability and residence time in target proteins .
  • QSAR modeling : Corrogate substituent lipophilicity (LogP) with cellular uptake using partial least squares (PLS) regression .
  • CYP450 inhibition prediction : Use tools like Schrödinger’s ADMET Predictor to mitigate drug-drug interaction risks .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use asymmetric catalysis (e.g., BINAP ligands) during pyrazole formation to control stereochemistry .
  • Purification : Employ preparative HPLC with chiral columns or crystallization in polar solvents (e.g., ethanol/water mixtures) .
  • Process optimization : Replace batch reactions with flow chemistry to enhance yield and reduce racemization .

Methodological Notes

  • Contradictory data analysis : Always cross-validate bioactivity results across multiple assays (e.g., SPR vs. ITC) to rule out false positives .
  • Synthetic pitfalls : Monitor reaction temperatures closely during cyclization steps to avoid side products like regioisomeric pyrazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.